
4-Phenylpyrimidin-2-ol
Overview
Description
4-Phenylpyrimidin-2-ol is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyrimidine derivative with a phenyl group attached to the second position of the pyrimidine ring. This compound is known for its diverse biological activities and is a subject of ongoing research.
Mechanism of Action
- Role : M₁ mAChRs are G protein-coupled receptors (GPCRs) found in the central nervous system and peripheral organs. They play a crucial role in cognitive function and are potential targets for conditions like Alzheimer’s disease and schizophrenia .
- The allosteric effects generally track with the efficiency of stimulus-response coupling, without significant pathway bias .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Phenylpyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are essential for cell growth and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to altered cellular responses and functions.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules in distinct cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-2-ol typically involves the reaction of chalcones with bisnucleophiles. One efficient method reported involves the use of magnesium ferrite (MgFe₂O₄) magnetic nanoparticles as a catalyst. This green approach not only reduces reaction time but also yields the desired bis-pyrimidine analogues in good quantities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and environmentally friendly catalysts like MgFe₂O₄ suggests potential for industrial applications. The process involves standard organic synthesis techniques that can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to various functionalized products.
Substitution: Substitution reactions, particularly at the phenyl group, are common and can yield a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are frequently employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
4-Phenylpyrimidin-2-ol derivatives have been synthesized and evaluated for their biological activities, especially as potential drug candidates. The compound's structure allows for modifications that can enhance its pharmacological properties.
Anticancer Activity:
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit promising anticancer activity. For instance, compounds derived from this structure have shown significant inhibition of various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the disruption of cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cellular proliferation.
Antimicrobial Properties:
Research has demonstrated that this compound and its derivatives possess antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) indicate that certain derivatives can effectively inhibit microbial growth, making them candidates for developing new antibiotics .
Enzyme Inhibition
Acetylcholinesterase Inhibition:
One of the notable applications of this compound is its role as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. Compounds based on this pyrimidine scaffold have been shown to inhibit AChE effectively, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Cyclin-dependent Kinase Inhibition:
The structure of this compound allows it to act as a selective inhibitor of CDKs, particularly CDK9. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader-spectrum CDK inhibitors . The structure–activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrimidine ring can significantly enhance potency and selectivity against different CDKs.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the phenyl or pyrimidine rings can lead to significant changes in potency and selectivity.
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
-
Anticancer Studies:
A series of derivatives were synthesized and tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating strong anticancer potential . -
Neuroprotective Effects:
In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress by inhibiting AChE, thus preserving acetylcholine levels and enhancing cognitive function in models of Alzheimer's disease . -
Antimicrobial Screening:
Comprehensive evaluations against multiple bacterial strains revealed that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential use in treating resistant infections .
Comparison with Similar Compounds
- 2-Phenylpyrimidin-4-ol
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine
- 5-Imidazol-2-yl-4-phenylpyrimidin-2-yl
Comparison: 4-Phenylpyrimidin-2-ol is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct pharmacological properties, particularly in its interaction with specific receptors and enzymes .
Biological Activity
4-Phenylpyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case reports.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of a phenyl group at the 4-position enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study synthesized several derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and antifungals like clotrimazole.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | Standard Comparison | MIC (µg/mL) |
---|---|---|---|
Compound 4 | Antifungal | Clotrimazole | 16 |
Compound 5 | Antibacterial | Ciprofloxacin | 32 |
The minimum inhibitory concentration (MIC) values reflect the effectiveness of these compounds against specific bacterial and fungal strains, demonstrating their potential as therapeutic agents in treating infections .
Anticancer Activity
Research has also explored the anticancer potential of this compound. A derivative known as WQE-134 was identified as a dual inhibitor of nitric oxide synthase and demonstrated significant anticancer activity in vitro against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development in cancer therapy .
Case Study: WQE-134
In a specific study involving WQE-134, the compound was tested against human cancer cell lines. The results showed:
- IC50 Values : The IC50 values for WQE-134 ranged from 10 to 25 µM across different cancer cell lines.
- Mechanism : The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. Compounds derived from it have shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives
Compound | COX Inhibition Type | IC50 (µM) |
---|---|---|
Compound A | COX-1 | 15 |
Compound B | COX-2 | 20 |
These findings suggest that derivatives of this compound could be developed into anti-inflammatory agents with therapeutic applications for conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural components. Studies have established structure–activity relationships (SAR) that indicate how modifications to the phenyl or pyrimidine rings can enhance or diminish biological activity.
Key Findings:
Properties
IUPAC Name |
6-phenyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDORHCBMWSQLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344734 | |
Record name | 4-phenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-31-9 | |
Record name | 4-phenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method employed for these 4-phenylpyrimidin-2-ol derivatives?
A1: The research highlights a green chemistry approach for synthesizing these novel bis-heterocycles. Instead of conventional methods, the researchers utilized magnesium ferrite (MgFe2O4) nanoparticles as a catalyst. [, , ] This method offers several advantages:
- Efficiency: The catalyst significantly speeds up the reaction, reducing the synthesis time compared to traditional approaches. [, , ]
- Yield: The reported yields of the desired bis-pyrimidine analogues are good, demonstrating the effectiveness of this synthetic route. []
Q2: What are the potential applications of these newly synthesized compounds?
A2: The synthesized 6,6’-(1,4-phenylene)bis(this compound) derivatives, including those with -2-amine and -2-thiol substitutions, have shown promising results as antimicrobial agents. [, , ] Laboratory testing revealed a good range of activity against both Gram-positive and Gram-negative bacteria, as well as against certain fungi. [] This suggests their potential for development into novel antibiotic drugs.
Q3: How were these novel compounds characterized?
A3: The researchers employed various spectroscopic techniques to confirm the structures of the synthesized compounds:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were utilized to determine the proton and carbon environments within the molecules. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provided information about the functional groups present in the molecules. []
- Mass Spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the synthesized compounds. []
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